molecular formula C8H14O5 B1226960 (2-Hydroxyethyl) hydrogen adipate CAS No. 94109-19-0

(2-Hydroxyethyl) hydrogen adipate

Cat. No. B1226960
CAS RN: 94109-19-0
M. Wt: 190.19 g/mol
InChI Key: YXCHMHANQUUDOV-UHFFFAOYSA-N
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Description

“(2-Hydroxyethyl) hydrogen adipate” is a chemical compound with the molecular formula C8H14O5 . It contains a total of 26 bonds, including 12 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic ester, 2 hydroxyl groups, and 1 primary alcohol .


Synthesis Analysis

The synthesis of “(2-Hydroxyethyl) hydrogen adipate” involves reaction with dihydrogen peroxide in diethyl ether at 20°C for 24 hours . The yield of the reaction is 3.6 g .


Molecular Structure Analysis

The molecular structure of “(2-Hydroxyethyl) hydrogen adipate” consists of 14 Hydrogen atoms, 8 Carbon atoms, and 5 Oxygen atoms . It contains 1 aliphatic carboxylic acid, 1 aliphatic ester, 2 hydroxyl groups, and 1 primary alcohol .


Physical And Chemical Properties Analysis

“(2-Hydroxyethyl) hydrogen adipate” has a molecular weight of 190.2 . Its density is 1.217g/cm3 . The boiling point is 386.3ºC at 760mmHg .

Scientific Research Applications

Hydrogen Generation and Storage

  • Hydrogen as an Alternative Energy Source : Research has demonstrated that hydrogen can be generated from the hydrolysis of sodium borohydride, a process that could potentially be related to the applications of (2-Hydroxyethyl) hydrogen adipate in generating hydrogen for fuel and energy purposes. This highlights the ongoing search for efficient, sustainable methods of hydrogen production (H. Abdelhamid, 2020).

Environmental Applications

  • Advanced Oxidation Processes : The use of hydrogen peroxide in advanced oxidation processes (AOPs) for the treatment of wastewater and other environmental applications has been extensively studied. These processes are crucial for the degradation of pollutants and could be relevant to the environmental applications of (2-Hydroxyethyl) hydrogen adipate, especially if it acts as a precursor or a byproduct in the generation of reactive oxygen species for environmental remediation (A. Asghar, A. Raman, W. Daud, 2015).

Advanced Materials and Chemical Synthesis

  • Renewable Adipic Acid from Biomass Derivatives : A significant area of research is the sustainable synthesis of adipic acid, a precursor to nylon and other polymers, from biomass derivatives. This research area could encompass the use of (2-Hydroxyethyl) hydrogen adipate in the development of sustainable polymers and chemicals, highlighting the importance of green chemistry in reducing reliance on fossil fuels (M. Lang, Hao Li, 2021).

properties

IUPAC Name

6-(2-hydroxyethoxy)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c9-5-6-13-8(12)4-2-1-3-7(10)11/h9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCHMHANQUUDOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)OCCO)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60240607
Record name (2-Hydroxyethyl) hydrogen adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60240607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Hydroxyethoxy)-6-oxohexanoic acid

CAS RN

94109-19-0
Record name 1-(2-Hydroxyethyl) hexanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94109-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Hydroxyethyl) hydrogen adipate
Source ChemIDplus
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Record name (2-Hydroxyethyl) hydrogen adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60240607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-hydroxyethyl) hydrogen adipate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.093.100
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (2-HYDROXYETHYL) HYDROGEN ADIPATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ5Y4FJG9F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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